Dimethyl 5-(hydroxymethyl)isophthalate
Overview
Description
Dimethyl 5-(hydroxymethyl)isophthalate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 . It is a solid or liquid substance that should be stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used in various reactions. For instance, it undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether to afford 5-substituted derivatives of isophthalic acid .Physical and Chemical Properties Analysis
This compound is a solid or liquid substance . It should be stored in a dry, sealed environment at 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Rearrangement
- Dimethyl 5-(hydroxymethyl)isophthalate has been studied in synthesis condition research, particularly in esterification with methanol and reaction with methyl 2-chloropropionate. The best reaction conditions yielded a 60% yield. Optical activity research of this compound revealed that the reaction mechanism followed an SN1 process (W. Pen, 2014).
Application in Polyurethane Foam Production
- This compound is part of the residue from the recrystallization of the dimethyl terephthalate/dimethyl isophthalate fraction, primarily composed of dimethyl esters of phthalic acids. It's been shown to afford hydroxyl group-containing phosphonates, useful in preparing oligoester alcohols and solid polyurethane foams with reduced flammability (K. Troev et al., 1984).
Antioxidant and Antibacterial Properties
- Metallophthalocyanines synthesized with dimethyl 5-(phenoxy)-isophthalate substituents exhibited significant antioxidant and antibacterial properties. These properties were confirmed using various spectral and analytical methods (M. Salih AğirtaŞ et al., 2015).
Hyperbranched Polyesters
- The compound is crucial in the synthesis of hyperbranched polyesters, particularly in melt condensation polymerization processes. These polyesters exhibit unique molecular weight growth characteristics and have applications in various industrial and research fields (D. Parker & W. Feast, 2001).
Gold(I) Chemistry
- In gold(I) chemistry, dimethyl 5-aminoisophthalate, derived from this compound, was used to form model complexes. These studies are significant in understanding macrocyclic gold compounds and their potential applications (Dennis Wiedemann et al., 2009).
Core-Terminated Hyperbranched Polyesters
- The compound is also instrumental in the synthesis of core-terminated hyperbranched polyesters. These polyesters are noted for their solubility in common organic solvents and have various industrial applications (D. Parker & W. Feast, 2001).
Asymmetric Aldol Catalysis
- This compound was involved in the synthesis of metal−organic frameworks (MOFs) used for asymmetric aldol reactions. These frameworks have significant implications in catalysis and chemical synthesis (Wenting Zhu et al., 2014).
Ligand Synthesis and Chiral Self-Assembly
- In hydrothermal in situ ligand synthesis and chiral self-assembly, this compound played a crucial role. The study produced a new chiral compound featuring a three-dimensional framework with right-handed helices, significant in materials science (Ling Lin et al., 2011).
Gas Adsorption
- Novel Zn(II) MOFs constructed with this compound showed enhancements in CO2 uptake, highlighting its role in environmental applications, particularly in gas storage and separation (Yun Ling et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for Dimethyl 5-(hydroxymethyl)isophthalate are not mentioned in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions . This suggests potential applications in the synthesis of complex organic structures.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
Dimethyl 5-(hydroxymethyl)isophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity and alteration of signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDEIHUEMPLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552289 | |
Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109862-53-5 | |
Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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